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  • Product: 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride
  • CAS: 160233-27-2

Core Science & Biosynthesis

Foundational

Spectroscopic Data for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(1,2-oxazol-3-yl)thioph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (CAS No. 160233-27-2). While experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, offers a robust predictive framework for its characterization. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a valuable tool for the identification and verification of this compound in a laboratory setting. The methodologies for data acquisition and the causal relationships between molecular structure and spectral features are explained to ensure a thorough understanding.

Introduction: The Significance of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

The fusion of thiophene and isoxazole rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are known for a wide range of biological activities, while the isoxazole moiety can act as a bioisostere for other functional groups, enhancing pharmacological properties. The presence of a reactive sulfonyl chloride group further extends the synthetic utility of this molecule, allowing for its incorporation into a diverse array of potential drug candidates and functional materials.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides irrefutable evidence of a molecule's identity and purity. This guide serves to bridge the current information gap by providing a detailed, predictive analysis of the key spectroscopic features of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, with the chemical formula C₇H₄ClNO₃S₂, dictates its unique spectroscopic fingerprint[1]. The following sections will detail the predicted data for each major spectroscopic technique.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, we anticipate four distinct signals in the aromatic region of the spectrum. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the electronic properties of the heterocyclic rings.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4 (Thiophene)7.8 - 8.0Doublet4.0 - 4.5Deshielded due to the adjacent electron-withdrawing sulfonyl chloride group and coupling to H-3.
H-3 (Thiophene)7.3 - 7.5Doublet4.0 - 4.5Shielded relative to H-4, coupled to H-4.
H-4' (Isoxazole)6.8 - 7.0Doublet1.5 - 2.0Characteristic chemical shift for the H-4 proton of a 3,5-disubstituted isoxazole, coupled to H-5'.
H-5' (Isoxazole)8.6 - 8.8Doublet1.5 - 2.0Deshielded due to the electronegative oxygen and nitrogen atoms in the isoxazole ring, coupled to H-4'.

Causality in ¹H NMR: The electron-withdrawing sulfonyl chloride group significantly deshields the adjacent thiophene proton (H-4). The coupling constants between the thiophene protons are characteristic of their ortho relationship. The chemical shifts of the isoxazole protons are consistent with values reported for other 3,5-disubstituted isoxazoles.

Diagram 1: ¹H NMR Correlation Workflow

G cluster_molecule 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride cluster_nmr ¹H NMR Spectrum mol Structure H4_thiophene H-4 (Thiophene) ~7.9 ppm (d) mol->H4_thiophene Adjacent to SO₂Cl H3_thiophene H-3 (Thiophene) ~7.4 ppm (d) mol->H3_thiophene Ortho to H-4 H4_isoxazole H-4' (Isoxazole) ~6.9 ppm (d) mol->H4_isoxazole Isoxazole Ring H5_isoxazole H-5' (Isoxazole) ~8.7 ppm (d) mol->H5_isoxazole Isoxazole Ring

Caption: Predicted ¹H NMR assignments for the target molecule.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. We predict seven distinct signals for the seven carbon atoms in 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Thiophene)145 - 148Carbon bearing the sulfonyl chloride group, significantly deshielded.
C-5 (Thiophene)150 - 153Carbon attached to the isoxazole ring, deshielded.
C-3 (Thiophene)128 - 130Aromatic CH carbon.
C-4 (Thiophene)135 - 138Aromatic CH carbon, deshielded by the adjacent sulfonyl chloride group.
C-3' (Isoxazole)160 - 163Carbon of the isoxazole ring attached to the thiophene ring.
C-5' (Isoxazole)170 - 173C=N carbon of the isoxazole ring.
C-4' (Isoxazole)100 - 103CH carbon of the isoxazole ring.

Causality in ¹³C NMR: The chemical shifts of the thiophene carbons are influenced by the substitution pattern. The carbons directly attached to the sulfonyl chloride group (C-2) and the isoxazole ring (C-5) are expected to be the most deshielded. The isoxazole carbon chemical shifts are in line with those observed for other isoxazole-containing compounds[2].

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, thiophene, and isoxazole moieties.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100 - 3150C-H (Aromatic)Stretching
1600 - 1620C=N (Isoxazole)Stretching
1450 - 1550C=C (Aromatic Rings)Stretching
1370 - 1390S=O (Sulfonyl Chloride)Asymmetric Stretching
1170 - 1190S=O (Sulfonyl Chloride)Symmetric Stretching
800 - 850C-H (Thiophene)Out-of-plane Bending
550 - 600S-ClStretching

Causality in IR Spectroscopy: The two strong absorption bands for the S=O stretching of the sulfonyl chloride group are highly characteristic. The C=N and C=C stretching vibrations confirm the presence of the heterocyclic rings.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, we expect to observe the molecular ion peak and characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Table 4: Predicted Mass Spectrometry Data

m/zIonRationale
249/251[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
214[M - Cl]⁺Loss of a chlorine radical.
185[M - SO₂]⁺Loss of sulfur dioxide.
150[M - SO₂Cl]⁺Loss of the sulfonyl chloride group.
111[C₄H₃S-C₃H₂NO]⁺Thienyl-isoxazole fragment.

Causality in Mass Spectrometry: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The loss of the sulfonyl chloride group is a common fragmentation pathway for such compounds.

Diagram 2: Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z 249/251 M_minus_Cl [M - Cl]⁺ m/z 214 M->M_minus_Cl - Cl M_minus_SO2 [M - SO₂]⁺ m/z 185 M->M_minus_SO2 - SO₂ M_minus_SO2Cl [M - SO₂Cl]⁺ m/z 150 M_minus_Cl->M_minus_SO2Cl - SO₂ Fragment [Thienyl-isoxazole]⁺ m/z 111 M_minus_SO2Cl->Fragment Further Fragmentation

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. By leveraging established principles of spectroscopy and comparative analysis with related structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information will be invaluable for researchers working on the synthesis and application of this and related heterocyclic compounds, enabling them to confidently identify and characterize their products. It is our hope that this guide will stimulate further experimental investigation into this promising molecule.

References

  • SpectraBase. 5-PHENYLMETHANESULFONYLMETHYL-[3][4][5]-OXADIAZOLE-2-THIOL 13C NMR. [Link]

  • Matrix Fine Chemicals. 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. [Link]

Sources

Exploratory

13C NMR of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride Executive Summary This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. This molecule is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science, incorporating a reactive sulfonyl chloride moiety and two distinct aromatic systems: thiophene and 1,2-oxazole (isoxazole). Understanding its spectral characteristics is paramount for structural verification, purity assessment, and reaction monitoring. This document, intended for researchers, chemists, and drug development professionals, offers a detailed prediction of the ¹³C chemical shifts, explains the underlying electronic effects, provides a robust experimental protocol for data acquisition, and outlines a strategy for definitive spectral assignment. The analysis is grounded in established NMR principles and data from analogous structures to provide a reliable predictive framework.

Introduction and Molecular Structure

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a highly functionalized building block. Its structure features a central thiophene ring substituted at the C2 and C5 positions. The C2 position bears a strongly electron-withdrawing sulfonyl chloride group, a versatile handle for introducing sulfonamide functionalities, which are prevalent in numerous therapeutic agents. The C5 position is substituted with a 1,2-oxazole ring, another important pharmacophore known for its diverse biological activities.

The accurate characterization of this molecule is critical. ¹³C NMR spectroscopy provides unambiguous, atom-specific information, making it an indispensable tool for confirming the molecular skeleton and substitution pattern. The electronic environment of each carbon atom is unique, influenced by the electronegativity of adjacent heteroatoms (S, O, N) and the inductive and resonance effects of the substituents. This guide will dissect these influences to build a complete spectral picture.

For clarity, the carbon atoms of the molecule are numbered as shown in the diagram below. The thiophene ring is numbered C2-C5, and the 1,2-oxazole ring is numbered C3'-C5'.

Figure 1: Structure and Carbon Numbering Scheme

Theoretical Analysis and Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shift of each carbon is determined by the cumulative electronic effects of its neighboring atoms and functional groups. We can predict the approximate chemical shift ranges by dissecting the molecule into its constituent parts and considering substituent effects.

Thiophene Ring Carbons (C2, C3, C4, C5)

The thiophene ring carbons are influenced by two powerful substituents.

  • C2 and C5 (Quaternary Carbons): These carbons are directly attached to the substituents and lack attached protons.

    • C2: This carbon is bonded to the highly electron-withdrawing sulfonyl chloride group (-SO₂Cl). This group exerts a strong deshielding effect, causing the C2 signal to appear significantly downfield. Based on data for 2-thiophenesulfonyl chloride, this signal is expected in the 140-145 ppm range.[1][2]

    • C5: This carbon is attached to the 1,2-oxazole ring and the thiophene's sulfur atom. The oxazole ring is also electron-withdrawing. This combined with the alpha-position to the sulfur will place its resonance significantly downfield, likely in the 145-155 ppm region. The precise position relative to C2 is subtle, but it is expected to be one of the most downfield signals.

  • C3 and C4 (Protonated Carbons):

    • C3: Located beta to the sulfonyl chloride group and meta to the oxazole ring. It will be deshielded relative to unsubstituted thiophene (δ ≈ 127 ppm) but less so than the alpha carbons.[3] A predicted range is 130-138 ppm .

    • C4: Positioned beta to the oxazole ring and meta to the sulfonyl chloride group. Both substituents will deshield this carbon. Its chemical shift is anticipated to be similar to or slightly downfield of C3, likely in the 130-140 ppm range.

1,2-Oxazole Ring Carbons (C3', C4', C5')

The chemical shifts within the 1,2-oxazole (isoxazole) ring are dictated by the two heteroatoms, oxygen and nitrogen.

  • C3' (Quaternary Carbon): This carbon is bonded to the thiophene ring and flanked by the ring nitrogen. In substituted isoxazoles, the C3 carbon typically resonates at a very downfield position due to the imine-like character.[4][5] We predict a chemical shift in the range of 158-165 ppm .

  • C4' (Protonated Carbon): This carbon is adjacent to C3' and C5'. Its environment is alkene-like, and it is the only carbon in the ring not directly bonded to a heteroatom. It is expected to be the most upfield of the oxazole carbons, with a predicted shift of 100-110 ppm .

  • C5' (Protonated Carbon): This carbon is bonded to the highly electronegative oxygen atom, which will cause significant deshielding. Its signal is expected to be far downfield, typically in the 165-175 ppm range, potentially making it the most downfield signal in the entire spectrum.[4]

Summary of Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below. Note that quaternary carbons (C2, C5, C3') will typically exhibit lower signal intensity in a standard proton-decoupled experiment.

Carbon AtomMultiplicity (Proton-Coupled)Key InfluencesPredicted Shift (δ, ppm)
C2 Singlet-SO₂Cl (strong deshielding), Thiophene S140 – 145
C3 Doubletβ to -SO₂Cl, m to oxazole130 – 138
C4 Doubletβ to oxazole, m to -SO₂Cl130 – 140
C5 Singlet1,2-Oxazole ring, Thiophene S145 – 155
C3' SingletRing N, Thiophene substituent158 – 165
C4' DoubletC=C bond in heterocycle100 – 110
C5' DoubletRing O (strong deshielding)165 – 175

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. This protocol is designed to be a self-validating system for unambiguous structural confirmation.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (~10-20 mg in 0.6 mL). Deuterated chloroform (CDCl₃) is a common first choice. If solubility is poor, or if reactivity is a concern (sulfonyl chlorides can slowly react with residual water), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The residual solvent peak will serve as a secondary chemical shift reference.[6]

  • Concentration: Prepare a solution with a concentration of 15-30 mg/mL. This provides a good signal-to-noise ratio in a reasonable timeframe without causing significant viscosity issues.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.0 ppm).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

Spectrometer Setup and ¹³C Acquisition

The following parameters are recommended for a 500 MHz (125 MHz for ¹³C) or similar spectrometer:

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker: zgpg30, Jeol: thn_dec).

  • Spectral Width: 0 to 220 ppm. This range covers all expected organic chemical shifts.[7]

  • Acquisition Time (AQ): 1.0 – 1.5 seconds. This provides adequate resolution.

  • Relaxation Delay (D1): 2.0 seconds. While longer delays (5-10s) are ideal for precise quantification, a 2s delay is a good compromise between sensitivity and experiment time, and is usually sufficient to observe quaternary carbons.

  • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Number of Scans (NS): 1024 to 4096 scans. The number of scans should be increased until a good signal-to-noise ratio is achieved, especially for the weak quaternary carbon signals.

  • Temperature: 298 K (25 °C).

A Sample Prep (15-30 mg in 0.6 mL CDCl₃ or DMSO-d₆) B Data Acquisition (¹³C {¹H}, 1024+ scans) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Referencing to TMS) C->D E Structural Assignment (Compare to Predictions) D->E caption Figure 2: Workflow for ¹³C NMR Analysis

Figure 2: Workflow for ¹³C NMR Analysis

Spectral Interpretation and Structural Validation

Once the spectrum is acquired, the primary task is to assign each signal to a specific carbon atom.

  • Signal Count: The first check is to ensure that seven distinct carbon signals are observed.

  • Chemical Shift Regions: Compare the observed chemical shifts with the predicted regions in the table above.

    • The signal near 100-110 ppm can be confidently assigned to C4' .

    • The signals above 155 ppm belong to the oxazole carbons C3' and C5' .

    • The remaining four signals between 130-155 ppm correspond to the four thiophene carbons.

  • Signal Intensity: Note the signals with significantly lower intensity. These are strong candidates for the three quaternary carbons: C2, C5, and C3' . The four more intense signals should correspond to the protonated carbons: C3, C4, C4', and C5' .

  • Definitive Assignment with 2D NMR: For unequivocal proof of structure, 2D NMR experiments are the gold standard.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons. It would show correlations for the four CH pairs (C3-H3, C4-H4, C4'-H4', C5'-H5'), allowing for the definitive identification of these four signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between carbons and protons. It is the most powerful tool for piecing together the molecular fragments. Key expected correlations that would validate the structure are shown below.

cluster_protons Protons cluster_carbons Carbons H4_prime H4' C5 C5 H4_prime->C5 ³J C3_prime C3' H4_prime->C3_prime ²J C5_prime C5' H4_prime->C5_prime ²J H4 H4 H4->C5 ²J C2 C2 H4->C2 ³J caption Figure 3: Key Expected HMBC Correlations

Figure 3: Key Expected HMBC Correlations

For instance, a correlation from the proton on C4 (H4) to the quaternary carbon C2 would confirm their meta relationship on the thiophene ring. Similarly, a correlation from the proton on C4' (H4') to the quaternary carbon C5 would confirm the connectivity between the thiophene and oxazole rings.

Conclusion

The ¹³C NMR spectrum of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is complex but entirely predictable through a systematic analysis of substituent effects. This guide provides a robust framework for both predicting the chemical shifts and for their empirical verification. The seven carbon signals are expected to span a wide range from approximately 100 ppm to 175 ppm, with the oxazole carbons being particularly deshielded. By following the detailed experimental protocol and leveraging both 1D signal intensities and advanced 2D correlation experiments, researchers can achieve unambiguous structural assignment. This analytical blueprint serves as a critical tool for any scientist engaged in the synthesis, purification, or application of this versatile chemical scaffold.

References

  • García-Valverde, M., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(22), 5438. Available at: [Link]

  • El-Sayed, A. M. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. QUIMICA NOVA, 12(3), 221-222. Available at: [Link]

  • Uyanik, C. (2006). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Chemical Research, 2006(2), 125-127. Available at: [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved January 23, 2026, from [Link]

  • Perrino, M. P., et al. (2022). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 43(19), 2200318. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Retrieved January 23, 2026, from [Link]

  • Li, Y., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga³⁺ and practical applications. New Journal of Chemistry, 46(21), 10386-10393. Available at: [Link]

  • Rankine, C. D., et al. (2021). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(17), 6661-6665. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the S-alkylated derivatives 4b-l. Retrieved January 23, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 23, 2026, from [Link]

  • Manasagangotri, Physics @. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130948. Available at: [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. Retrieved January 23, 2026, from [Link]

  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. Available at: [Link]

  • Dovbii, Y., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(14), 5522. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthetic Route to 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl Chloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, a key intermediate for the development of novel therapeutic agents. The synthetic strategy is designed for robustness and scalability, beginning with commercially available starting materials. The protocol details a four-step sequence: Sonogashira coupling to introduce an alkyne functionality, conversion of a formyl group to an aldoxime, subsequent 1,3-dipolar cycloaddition to form the isoxazole ring, and a final regioselective chlorosulfonation. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions for hazardous reagents, and detailed analytical characterization of the intermediates and the final product.

Introduction

The fusion of thiophene and isoxazole rings in a single molecular scaffold has garnered significant interest in medicinal chemistry. Thiophene moieties are present in numerous approved drugs, often contributing to improved metabolic stability and bioavailability. Isoxazoles are also recognized as "privileged structures" capable of engaging in various non-covalent interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] The target molecule, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, serves as a versatile building block for the synthesis of a diverse library of sulfonamide derivatives, which are of high interest in drug discovery programs.

The synthetic approach detailed herein was rationally designed to proceed through readily accessible intermediates and employ well-established, high-yielding chemical transformations. The key steps involve the highly efficient Sonogashira cross-coupling reaction and the robust 1,3-dipolar cycloaddition for the construction of the core heterocyclic system.[1]

Overall Synthetic Scheme

The synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is accomplished via a four-step sequence, commencing with 5-bromothiophene-2-carbaldehyde.

Synthetic_Scheme start 5-Bromothiophene-2-carbaldehyde step1 Step 1: Sonogashira Coupling start->step1 (i) TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N (ii) K₂CO₃, MeOH intermediate1 5-Ethynylthiophene-2-carbaldehyde step1->intermediate1 step2 Step 2: Aldoxime Formation intermediate1->step2 NH₂OH·HCl, Pyridine intermediate2 5-Ethynylthiophene-2-carbaldehyde oxime step2->intermediate2 step3 Step 3: 1,3-Dipolar Cycloaddition intermediate2->step3 NCS, Et₃N intermediate3 3-(Thiophen-2-yl)-1,2-oxazole step3->intermediate3 step4 Step 4: Chlorosulfonation intermediate3->step4 ClSO₃H, CH₂Cl₂ final_product 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride step4->final_product

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Ethynylthiophene-2-carbaldehyde

This step involves a Sonogashira coupling of 5-bromothiophene-2-carbaldehyde with trimethylsilylacetylene, followed by in-situ deprotection of the silyl group.[2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromothiophene-2-carbaldehyde191.045.00 g26.17 mmol
Trimethylsilylacetylene98.223.86 g (5.5 mL)39.26 mmol
Dichlorobis(triphenylphosphine)palladium(II)701.900.37 g0.52 mmol
Copper(I) iodide190.450.10 g0.52 mmol
Triethylamine101.19150 mL-
Potassium carbonate138.215.43 g39.26 mmol
Methanol32.04100 mL-
Dichloromethane84.93200 mL-
1 M Hydrochloric acid36.46100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (5.00 g, 26.17 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.37 g, 0.52 mmol), and copper(I) iodide (0.10 g, 0.52 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add triethylamine (150 mL) via syringe, followed by trimethylsilylacetylene (5.5 mL, 39.26 mmol).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the triethylamine under reduced pressure.

  • To the residue, add methanol (100 mL) and potassium carbonate (5.43 g, 39.26 mmol).

  • Stir the mixture at room temperature for 4 hours to effect deprotection.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (200 mL) and 1 M hydrochloric acid (100 mL).

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-ethynylthiophene-2-carbaldehyde as a yellow solid.

Step 2: Synthesis of 5-Ethynylthiophene-2-carbaldehyde oxime

The aldehyde is converted to the corresponding aldoxime, a precursor for the nitrile oxide.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Ethynylthiophene-2-carbaldehyde136.173.00 g22.03 mmol
Hydroxylamine hydrochloride69.491.68 g24.23 mmol
Pyridine79.1050 mL-
Ethanol46.07100 mL-
Deionized water18.02200 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-ethynylthiophene-2-carbaldehyde (3.00 g, 22.03 mmol) in a mixture of ethanol (100 mL) and pyridine (50 mL).

  • Add hydroxylamine hydrochloride (1.68 g, 24.23 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold deionized water (200 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-ethynylthiophene-2-carbaldehyde oxime as a pale yellow solid.

Step 3: Synthesis of 3-(Thiophen-2-yl)-1,2-oxazole

This step involves the in-situ generation of the nitrile oxide from the aldoxime, followed by a 1,3-dipolar cycloaddition with acetylene to form the isoxazole ring.

Cycloaddition_Mechanism cluster_0 Nitrile Oxide Formation cluster_1 1,3-Dipolar Cycloaddition oxime Thiophene-C(H)=N-OH chloro_oxime Thiophene-C(Cl)=N-OH oxime->chloro_oxime NCS nitrile_oxide Thiophene-C≡N⁺-O⁻ chloro_oxime->nitrile_oxide Et₃N (-HCl) isoxazole 3-(Thiophen-2-yl)-1,2-oxazole nitrile_oxide->isoxazole + Alkyne alkyne H-C≡C-H alkyne->isoxazole

Caption: Mechanism of nitrile oxide formation and subsequent 1,3-dipolar cycloaddition.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Ethynylthiophene-2-carbaldehyde oxime151.192.50 g16.54 mmol
N-Chlorosuccinimide (NCS)133.532.43 g18.19 mmol
Triethylamine101.194.6 mL33.08 mmol
Dichloromethane (anhydrous)84.93150 mL-
Acetylene gas26.04-In excess

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, dissolve 5-ethynylthiophene-2-carbaldehyde oxime (2.50 g, 16.54 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (2.43 g, 18.19 mmol) portion-wise over 15 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Bubble acetylene gas through the solution for 10 minutes.

  • Add a solution of triethylamine (4.6 mL, 33.08 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(thiophen-2-yl)-1,2-oxazole as a white solid.

Step 4: Synthesis of 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride

The final step is the regioselective chlorosulfonation of the thiophene ring at the C5 position.

Safety Precautions:

Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Have a quench solution (e.g., sodium bicarbonate) readily available.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Thiophen-2-yl)-1,2-oxazole151.182.00 g13.23 mmol
Chlorosulfonic acid116.524.6 mL79.38 mmol
Dichloromethane (anhydrous)84.93100 mL-
Ice-water-500 mL-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(thiophen-2-yl)-1,2-oxazole (2.00 g, 13.23 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorosulfonic acid (4.6 mL, 79.38 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with cold saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo at a low temperature to yield the crude 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane).

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SO₂Cl).

Troubleshooting

  • Low yield in Sonogashira coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. The quality of the palladium catalyst is also crucial.

  • Incomplete chlorosulfonation: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used. The reaction time may need to be extended, but monitor for potential side reactions.

  • Regioselectivity issues in chlorosulfonation: The isoxazole group is expected to direct chlorosulfonation to the C5 position. If other isomers are observed, purification by column chromatography or recrystallization will be necessary.

References

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available at: [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

  • Chemeurope.com. Corey-Fuchs reaction. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride in Organic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry The convergence of thiophene and isoxazole rings within a single molecular framework represents a significant area of interest in contemporary drug discovery. Bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The convergence of thiophene and isoxazole rings within a single molecular framework represents a significant area of interest in contemporary drug discovery. Both heterocycles are considered "privileged structures," appearing frequently in a diverse array of pharmacologically active compounds.[1][2] Thiophene derivatives are known for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the isoxazole moiety is a key component in numerous therapeutic agents, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[2][3]

The introduction of a sulfonyl chloride group onto this hybrid scaffold, to form 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, creates a highly valuable and reactive intermediate. Sulfonyl chlorides are powerful electrophiles, most commonly employed in the synthesis of sulfonamides through reaction with primary or secondary amines.[4] The resulting sulfonamide linkage is a crucial functional group in a multitude of approved drugs, prized for its metabolic stability and ability to act as a hydrogen bond acceptor, thereby enhancing binding affinity to biological targets.[5]

This guide provides a comprehensive overview of the synthesis and application of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, with a focus on detailed, field-proven protocols for its preparation and subsequent use in the synthesis of sulfonamides. While direct literature on this specific compound is emerging, the protocols herein are built upon robust and well-established synthetic methodologies for analogous heteroaromatic systems.

Proposed Synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride

A reliable and modern approach to the synthesis of heteroaryl sulfonyl chlorides involves the Sandmeyer-type reaction of a corresponding heteroaryl amine.[4][6] This method offers a milder alternative to direct chlorosulfonation and often provides higher regioselectivity and functional group tolerance. The proposed synthetic pathway, therefore, commences with the preparation of the key intermediate, 2-amino-5-(1,2-oxazol-3-yl)thiophene.

Workflow for the Synthesis of the Sulfonyl Chloride

Synthetic Workflow Thiophene_aldehyde Thiophene-2-carboxaldehyde Oxime Thiophene-2-carboxaldehyde oxime Thiophene_aldehyde->Oxime NH2OH·HCl Nitrile_Oxide Thiophene-2-carbonitrile oxide (in situ) Oxime->Nitrile_Oxide Oxidation Isoxazole 3-(Thiophen-2-yl)-1,2-oxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition with Acetylene Nitration Nitration Isoxazole->Nitration HNO3/H2SO4 Nitro_isoxazole 3-(5-Nitrothiophen-2-yl)-1,2-oxazole Nitration->Nitro_isoxazole Reduction Reduction Nitro_isoxazole->Reduction e.g., Fe/HCl Amino_thiophene 2-Amino-5-(1,2-oxazol-3-yl)thiophene Reduction->Amino_thiophene Sandmeyer Sandmeyer Chlorosulfonylation Amino_thiophene->Sandmeyer 1. t-BuONO, CuCl2, HCl 2. DABSO Sulfonyl_Chloride 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride Sandmeyer->Sulfonyl_Chloride Sulfonamide Formation Sulfonyl_Chloride 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride Sulfonamide 5-(1,2-oxazol-3-yl)thiophene-2-sulfonamide (NR1R2) Sulfonyl_Chloride->Sulfonamide Amine R1R2NH Amine->Sulfonamide Base Base (e.g., Pyridine, Et3N) Base->Sulfonamide

Sources

Method

Application Notes and Protocols for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the safe handling, storage, and utilization of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. The informa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and utilization of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. The information herein is synthesized from established safety protocols for sulfonyl chlorides, thiophene derivatives, and oxazole-containing compounds, providing a robust framework for laboratory use. Given the reactive nature of this compound, adherence to these protocols is critical to ensure personnel safety and experimental integrity.

Compound Profile and Hazard Assessment

Physicochemical Properties (Inferred)

PropertyValueSource/Rationale
Appearance Likely a solidBased on the analogous compound 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride being a solid.
Molecular Formula C₇H₄ClNO₃S₂-
Molecular Weight 249.69 g/mol
Reactivity Highly reactive, moisture-sensitiveCharacteristic of sulfonyl chlorides.[1]

Hazard Identification

The primary hazards associated with 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride are derived from its sulfonyl chloride group and the heterocyclic core.

  • Corrosive : Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[1][2]

  • Moisture Sensitive : Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in sealed containers.

  • Respiratory Irritant : Inhalation of dust or vapors can cause respiratory irritation.[3]

  • Harmful if Swallowed or Inhaled : Ingestion or inhalation may be harmful.[3]

The oxazole ring, while generally stable, can be susceptible to cleavage under strongly acidic or basic conditions.[4] The thiophene moiety and its derivatives have been associated with neurotoxicity in some studies, warranting careful handling to avoid exposure.[5]

GHS Hazard Pictograms (Anticipated)




Signal Word: Danger

Safe Handling and Storage Procedures

Due to its reactivity, stringent protocols for handling and storage are imperative. The following procedures are designed to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive solid or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the corrosive compound.
Body Protection Flame-retardant lab coat, and in case of potential for significant splashes, a chemical-resistant apron.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is recommended.Prevents inhalation of the powder or corrosive vapors.
Storage

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1]

  • Temperature : Store in a cool, dry, and well-ventilated area.[1] Refrigeration (2-8°C) is recommended for long-term storage.

  • Container : Keep in a tightly sealed, original container. Containers should be inspected regularly for signs of degradation or pressure buildup.

  • Incompatibilities : Store away from water, strong bases, alcohols, amines, and strong oxidizing agents.[1]

Engineering Controls
  • Chemical Fume Hood : All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to control exposure to dust and vapors.[1]

  • Safety Shower and Eyewash Station : A safety shower and eyewash station must be readily accessible in the immediate work area.

Experimental Protocols: Synthesis of a Sulfonamide Derivative

A primary application of sulfonyl chlorides in drug discovery is the synthesis of sulfonamides. The following protocol details a general procedure for the reaction of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride with a primary amine.

Reaction Setup and Execution

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Dissolve amine and base in anhydrous solvent add_sulfonyl Add sulfonyl chloride solution dropwise at 0°C prep_sulfonyl Dissolve sulfonyl chloride in anhydrous solvent prep_sulfonyl->add_sulfonyl warm_rt Warm to room temperature and stir add_sulfonyl->warm_rt monitor Monitor reaction by TLC or LC-MS warm_rt->monitor quench Quench with water monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by chromatography or recrystallization dry_concentrate->purify

Caption: Workflow for sulfonamide synthesis.

Step-by-Step Protocol:

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Sulfonyl Chloride : Cool the amine solution to 0 °C in an ice bath. In a separate flame-dried flask, dissolve 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching : Upon completion, carefully quench the reaction by the slow addition of water.

  • Work-up : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices
  • Anhydrous Conditions : The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical to prevent the hydrolysis of the sulfonyl chloride, which would reduce the yield and complicate purification.

  • Use of a Base : A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. A non-nucleophilic base is chosen to avoid its reaction with the sulfonyl chloride.

  • Controlled Addition at 0 °C : The reaction is often exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate and prevent potential side reactions.

  • Aqueous Work-up : The aqueous work-up is designed to remove unreacted starting materials, the base, and salts, simplifying the subsequent purification of the desired sulfonamide product.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Small Spills : For a small spill of the solid, carefully sweep it up with a non-reactive absorbent material (e.g., sand or vermiculite) and place it in a sealed container for waste disposal. Do not use water.[2]

  • Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. If it is safe to do so, cover the spill with a non-combustible absorbent material.

  • Ventilation : Ensure the area is well-ventilated after a spill.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Containerize Waste contain->collect decontaminate Decontaminate Area collect->decontaminate notify Notify EHS decontaminate->notify

Sources

Application

Application Notes & Protocols for the Purification of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

Introduction: The Critical Role of Purity 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The sulfonyl chloride moiety is a high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The sulfonyl chloride moiety is a highly reactive functional group, making this compound a valuable building block for introducing the 5-(1,2-oxazol-3-yl)thiophene scaffold into larger molecules. The purity of this reagent is paramount, as impurities can lead to side reactions, difficult purification of the final product, and inaccurate biological data. This guide provides detailed protocols for the purification of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, ensuring its suitability for downstream applications in drug discovery and development.

Understanding Potential Impurities

The nature and quantity of impurities in a sample of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride will depend on the synthetic route employed. Common methods for the preparation of sulfonyl chlorides include chlorosulfonation and oxidative chlorination of various sulfur-containing precursors.[1][2][3][4] Based on these synthetic pathways, the following impurities may be present:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Sulfonic Acid: Hydrolysis of the sulfonyl chloride by moisture results in the formation of the corresponding sulfonic acid.[5][6] This is often a major impurity.

  • Disulfides and Sulfones: Byproducts from the synthetic process.[5]

  • Residual Chlorinating Agents: Traces of reagents such as thionyl chloride or sulfuryl chloride may remain.[7][8]

  • Inorganic Salts: Salts formed during the reaction or workup.

Purification Strategies: A Comparative Overview

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a summary of common methods for purifying sulfonyl chlorides.

Purification TechniqueAdvantagesDisadvantagesTypical Purity
Aqueous Workup Removes inorganic salts and water-soluble impurities.Risk of product hydrolysis if not performed quickly and at low temperatures.Variable, used as a preliminary step.
Recrystallization Excellent for removing both more and less soluble impurities, scalable.Requires a solid product and suitable solvent system; potential for product loss in the mother liquor.>98%
Flash Chromatography High resolution for separating closely related impurities.Can be time-consuming and require significant solvent volumes; potential for product degradation on silica gel.>99%
Distillation Effective for removing non-volatile impurities from thermally stable liquids.Not suitable for thermally labile compounds; requires specialized equipment for high vacuum.>99%

Detailed Purification Protocols

Safety Precautions: 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[9][10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Preliminary Purification: Aqueous Workup

This protocol is designed to remove inorganic salts and water-soluble impurities. Due to the moisture sensitivity of sulfonyl chlorides, this procedure must be performed rapidly and at low temperatures to minimize hydrolysis.[5][6][12]

Protocol:

  • Dissolve the crude 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Cool the solution to 0-5 °C in an ice bath.

  • Transfer the solution to a pre-chilled separatory funnel.

  • Wash the organic solution sequentially with:

    • Ice-cold water (1 x 0.5 volume)

    • Ice-cold saturated sodium bicarbonate solution (1 x 0.5 volume) - Caution: evolution of CO2 gas.

    • Ice-cold brine (1 x 0.5 volume)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C).

  • The resulting crude solid or oil can be further purified by recrystallization or chromatography.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid sulfonyl chlorides.[5][12] The choice of solvent is critical and may require some experimentation. A good solvent system will dissolve the compound when hot but have low solubility when cold.

Protocol:

  • Place the crude, dried 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride in a flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., hexanes, hexanes/ethyl acetate, or isopropyl ether) to the flask.[12][13]

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove residual solvent.

High-Purity Purification: Flash Chromatography

For the highest purity, silica gel flash chromatography is the method of choice.[12] It is particularly useful for removing closely related impurities.

Protocol:

  • Prepare a silica gel column packed with an appropriate non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Dissolve the crude 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride in a minimal amount of the chromatography eluent or a slightly more polar solvent like dichloromethane.

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Load the dried sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Handling and Storage of Purified Product

Due to its moisture sensitivity, purified 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][14] Store the container in a cool, dry, and dark place.[10]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup Initial Cleanup Recrystallization Recrystallization Workup->Recrystallization Solid Product Chromatography Flash Chromatography Workup->Chromatography Highest Purity Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Yang, Z., & Xu, J. (2013). General preparation method of sulfonyl chloride. CN103351315A.
  • The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube.
  • Blacker, A. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(4), 248-251.
  • (2018). A New, Mild Preparation of Sulfonyl Chlorides.
  • Khavryuchenko, O. V., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sigma-Aldrich. (2024, September 7).
  • Bayer AG. (1989). Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters. CN1028101C.
  • Fisher Scientific. (2008, February 21).
  • PubChem. (n.d.). Thiophene-3-sulfonyl Chloride. Retrieved from [Link]

  • Li, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4987. MDPI.
  • Witte, J. F., & Seeliger, F. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 41(19), 2000293. Wiley Online Library.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • S D Fine-Chem Limited. (n.d.). sulphuryl chloride.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Wang, Y., et al. (2012). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. CN102659756A.
  • Hooker Chemical Corporation. (1964). Process for the purification of thionyl chloride. US3156529A.

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride via Automated Flash Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of the reactive intermediate, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, using automated flash chromatography. Su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the reactive intermediate, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, using automated flash chromatography. Sulfonyl chlorides are fundamentally moisture-sensitive and prone to degradation on standard silica gel, presenting a significant purification challenge. This guide explains the causality behind critical experimental choices, from stationary phase handling and anhydrous solvent selection to optimized sample loading and gradient elution. We present a self-validating system that incorporates in-process monitoring via Thin-Layer Chromatography (TLC) to ensure high-purity isolation. Detailed step-by-step protocols for both method development and the final flash purification are provided, alongside a troubleshooting guide to address common issues. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for purifying sensitive sulfonyl chloride intermediates.

Introduction: The Purification Challenge

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a heterocyclic building block of interest in medicinal chemistry and materials science. Its purification is complicated by the inherent reactivity of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, primarily by water (hydrolysis) but also by other nucleophilic solvents (e.g., alcohols), leading to the formation of the corresponding sulfonic acid or ester byproducts, respectively.[1][2] Furthermore, the interaction of such an electrophilic compound with the acidic silanol groups of a standard silica gel stationary phase can catalyze degradation, reducing yield and compromising purity.[3]

Flash chromatography, a technique that uses moderate pressure to accelerate solvent flow through a packed column, offers the speed necessary to minimize on-column residence time and, consequently, the potential for degradation.[4][5][6][7] This note details a systematic approach to developing a flash chromatography method that accounts for the compound's reactivity to deliver a final product of high purity.

Compound Profile & Strategic Considerations

A successful purification strategy begins with understanding the target molecule's properties and vulnerabilities.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₇H₄ClNO₃S₂-
Molecular Weight 249.69 g/mol -
Functional Groups Sulfonyl Chloride, Thiophene, IsoxazoleHighly polar and UV-active.
Key Reactivity Water-Reactive : Hydrolyzes to sulfonic acid.[1]All solvents and glassware must be anhydrous. Protic solvents (alcohols, water) are prohibited.
Corrosive : Releases HCl upon hydrolysis.[1][8]Requires stringent safety protocols and appropriate PPE.
Silica Sensitivity : Potential for degradation on acidic silica.[3]Minimize on-column time; consider dry loading to avoid prolonged exposure in solution.

The Causality Behind Experimental Choices:

  • Stationary Phase Selection: Standard, high-purity flash-grade silica gel (40-63 µm) is used. While acidic, its effects can be mitigated by minimizing the purification time and ensuring the sample is loaded in a concentrated band. The use of neutral alumina or deactivated silica is an alternative but often results in different selectivity, requiring complete re-optimization.[3]

  • Mobile Phase Constraints: The primary constraint is the complete exclusion of water and protic solvents like methanol or ethanol. These will readily react with the sulfonyl chloride.[1] Therefore, the mobile phase must be constructed from anhydrous, aprotic solvents. A common and effective combination is a hexane/ethyl acetate system, which provides a good polarity range without introducing reactive functional groups.[9][10] Dichloromethane (DCM) can also be used as a component, but high-purity, anhydrous grades are essential.

  • Loading Technique: Dry loading is strongly recommended.[11][12] Dissolving the crude product in a strong, polar solvent and then adsorbing it onto a small amount of silica gel before loading it onto the column prevents the compound from dissolving prematurely in the strong solvent front, which leads to band broadening and poor separation.[12] This technique ensures the compound is introduced to the column in the most concentrated band possible, improving resolution.

Safety First: Handling a Reactive Intermediate

Sulfonyl chlorides are corrosive, lachrymatory, and react with moisture to produce corrosive hydrogen chloride gas.[8][13] All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.[14][15]

  • Glassware and Solvents: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents from a sealed bottle or a solvent purification system.

  • Quenching and Disposal: Contaminated glassware and waste streams containing the sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a weak base, such as aqueous sodium bicarbonate. Dispose of all waste in accordance with local regulations.[8]

Protocol Part 1: TLC Method Development

The goal is to identify an anhydrous solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, as this range typically translates well to flash column separation.[9]

Materials:

  • Silica gel TLC plates (F₂₅₄)

  • TLC developing chamber

  • Capillary spotters

  • Anhydrous solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of dry DCM or acetone.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Screen Solvent Systems: Develop the plates in a chamber pre-saturated with the chosen solvent system. Start with a low-polarity mixture and systematically increase the polar component.

  • Visualize: After development, dry the plate and visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio until the target compound's Rf is in the desired 0.25-0.35 range, with good separation from major impurities.

Table 1: Example TLC Screening Strategy

SystemRatio (Hexane:EtOAc)Observed Rf (Target Compound)Comments
190:10~0.10Too low; compound is sticking to the baseline. Increase polarity.
280:20~0.28Optimal. Good movement and separation from a less polar spot at Rf ~0.5 and baseline impurities.
370:30~0.45Too high; compound will elute too quickly from the column, risking co-elution with impurities.

Protocol Part 2: Automated Flash Chromatography

This protocol assumes the use of an automated flash system with UV detection. The optimal TLC solvent system of 80:20 Hexane:EtOAc (Rf ≈ 0.28) is used as the basis for the gradient method.

Workflow Diagram: Solvent Selection Logic

G cluster_TLC TLC Method Development TLC_Start Dissolve Crude in DCM TLC_Spot Spot on TLC Plate TLC_Start->TLC_Spot TLC_Dev1 Develop in 9:1 Hex:EtOAc TLC_Spot->TLC_Dev1 TLC_Check1 Rf < 0.2? TLC_Dev1->TLC_Check1 TLC_Dev2 Develop in 8:2 Hex:EtOAc TLC_Check1->TLC_Dev2 Yes TLC_Dev3 Develop in 7:3 Hex:EtOAc TLC_Check1->TLC_Dev3 No TLC_Check2 0.2 < Rf < 0.4? TLC_Dev2->TLC_Check2 TLC_Check2->TLC_Dev1 No, too high TLC_Check2->TLC_Dev3 No, too low TLC_Success Optimal System Found TLC_Check2->TLC_Success Yes TLC_Check3 Rf > 0.4? TLC_Dev3->TLC_Check3

Caption: TLC workflow for optimizing the mobile phase.

Materials & Equipment:

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • Pre-packed silica gel column (size selected based on crude sample mass; e.g., 40 g column for 400-800 mg crude)

  • Anhydrous Hexane (Solvent A) and Ethyl Acetate (Solvent B)

  • Crude 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

  • Diatomaceous earth or spare silica gel for dry loading

Step-by-Step Purification Protocol:

  • Prepare for Dry Loading:

    • Dissolve the crude material (e.g., 500 mg) in a minimal amount of anhydrous DCM (~5-10 mL).

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Ensure all solvent is removed.

  • System Setup:

    • Install the appropriate size silica column onto the flash system.

    • Place the solvent lines into the anhydrous mobile phases (A: Hexane, B: Ethyl Acetate).

    • Prime the pumps to ensure the lines are filled with fresh, dry solvent.

  • Load the Sample:

    • Transfer the dry-loaded sample powder into an empty solid load cartridge.

    • Attach the cartridge in-line with the main purification column.

  • Define the Method:

    • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 10% EtOAc in Hexane).

    • Gradient Elution: Program a linear gradient based on the TLC results. A shallow gradient around the target elution point is key for good separation.

Table 2: Example Flash Chromatography Gradient

Column Volumes (CV)% Solvent B (EtOAc)Rationale
0 - 2.010%Hold at low polarity to wash off non-polar impurities.
2.0 - 12.010% → 40%Shallow linear gradient to separate the target compound (expected to elute around 28% EtOAc).
12.0 - 15.040% → 80%Steeper gradient to elute more polar impurities and clean the column.
15.0 - 17.080%Hold to ensure all components have eluted.
  • Execute the Run and Collect Fractions:

    • Start the run. Monitor the chromatogram via the UV detector (e.g., at 254 nm).

    • The system will automatically collect fractions based on the detected peaks.

  • Analyze and Pool Fractions:

    • Use TLC to analyze the fractions corresponding to the main peak.

    • Spot the starting crude material, the target peak fractions, and fractions from the peak shoulders on the same plate.

    • Pool the fractions that contain only the pure desired product.

Workflow Diagram: Flash Chromatography Protocol

G cluster_Flash Flash Chromatography Protocol DryLoad Prepare Dry Load Sample (Crude + Silica) Load Load Sample Cartridge DryLoad->Load Setup Install Column & Prime Pumps (Anhydrous Solvents) Setup->Load Method Program Gradient Method (e.g., 10-40% EtOAc) Load->Method Run Execute Run & Collect Fractions Method->Run Analyze Analyze Fractions by TLC Run->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Final Pure Product Evap->Final

Caption: Step-by-step flash chromatography workflow.

Post-Purification and Troubleshooting

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure. Be aware that sulfonyl chlorides can be heat-sensitive; use a low bath temperature (<40 °C).[2]

  • Characterization: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Storage: Store the purified, solid product under an inert atmosphere (argon or nitrogen) in a freezer to prevent degradation over time.

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Product is decomposing on the column (streak on TLC of collected fractions). 1. Silica is too acidic or active.[3]2. Run time is too long.1. Use a faster flow rate to reduce residence time.2. Consider pre-treating silica with a non-nucleophilic base (e.g., triethylamine vapor), but this may alter selectivity.
Poor separation of product from a close-running impurity. 1. Gradient is too steep.2. Sample was overloaded.1. Program a shallower gradient around the elution point of the target compound (e.g., 20-35% B over 15 CV).2. Reduce the amount of crude material loaded onto the column.[16]
Product elutes much earlier or later than predicted by TLC. 1. Different silica activity between TLC plate and column.2. Inefficient dry loading.1. This is common; use the TLC Rf as a guide, not an absolute predictor.2. Ensure the sample is fully adsorbed and dry before loading to prevent it dissolving in the loading solvent.
No product is recovered. 1. Complete decomposition on the column.2. Wrong solvent system used.1. Perform a small-scale stability test: stir a sample with silica in the chosen eluent and monitor by TLC.[3]2. Double-check that the solvent lines are in the correct, anhydrous solvent reservoirs.[17]

References

  • Running a flash column - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem. National Center for Biotechnology Information. [Link]

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2023). YouTube. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information, Columbia University. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO. [Link]

  • Flash Chromatography: Principles & Applications | Phenomenex. (2023). Phenomenex. [Link]

  • Pushing flash column chromatography loading limits. (2021). Biotage. [Link]

  • How does solvent choice impact flash column chromatography performance? (2020). Biotage. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2023). Chrom Tech, Inc. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2023). LCGC North America. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Chromatography Troubleshooting. (2020). YouTube. [Link]

  • Flash Chromatography | LCGC International. (2020). LCGC International. [Link]

Sources

Application

Application Notes and Protocols for the Use of 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl Chloride as a Carbonic Anhydrase Inhibitor Precursor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Integration of Thiophene and Isoxazole Scaffolds in Carbonic Anhydrase Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Integration of Thiophene and Isoxazole Scaffolds in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in the pathophysiology of a range of disorders, including glaucoma, epilepsy, and cancer, has established them as a critical target for therapeutic intervention.[2] The development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy.

Sulfonamides represent a cornerstone class of CA inhibitors, with their mechanism of action centered on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[2] This interaction effectively blocks the enzyme's catalytic activity. The "tail approach" in inhibitor design leverages a zinc-binding group, typically a sulfonamide, attached to an aromatic or heteroaromatic ring. The "tail," or the remainder of the molecule, extends towards the entrance of the active site, where it can engage in interactions with isoform-specific amino acid residues, thereby conferring selectivity.[2]

This guide focuses on the strategic use of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride as a versatile precursor for the synthesis of a novel class of CA inhibitors. This scaffold combines two five-membered heterocyclic rings: thiophene and isoxazole. Five-membered heterocyclic sulfonamides have demonstrated considerable promise as potent CA inhibitors.[1] The thiophene ring provides a robust anchor for the crucial sulfonamide moiety, while the isoxazole ring offers opportunities for diverse functionalization to explore the chemical space of the CA active site and achieve desired pharmacokinetic properties. The strategic placement of the isoxazole moiety can influence the electronic properties of the thiophene ring and provide additional points of interaction within the enzyme's active site, potentially leading to enhanced potency and selectivity.[3]

These application notes provide a comprehensive guide for the synthesis of primary and N-substituted sulfonamides from 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride and detailed protocols for the in vitro evaluation of their inhibitory activity against various carbonic anhydrase isoforms.

Part 1: Synthesis of 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonamide Derivatives

The foundational step in utilizing 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is its conversion to the corresponding primary sulfonamide, which can then be further functionalized to generate a library of N-substituted derivatives.

Synthesis of the Primary Sulfonamide: 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonamide

The reaction of a sulfonyl chloride with ammonia is a standard method for the preparation of primary sulfonamides. Aqueous ammonia serves as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonamide

  • Materials and Reagents:

    • 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

    • Aqueous ammonia (28-30%)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (1 M)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as DCM or THF (approximately 10 mL per gram of sulfonyl chloride).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of cold aqueous ammonia (5-10 eq) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-(1,2-oxazol-3-yl)thiophene-2-sulfonamide.

  • Causality and Experimental Choices:

    • The use of an excess of aqueous ammonia drives the reaction to completion and neutralizes the HCl generated.

    • Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

    • The choice of solvent (DCM or THF) depends on the solubility of the starting material and the ease of workup.

    • Purification by recrystallization is often effective for obtaining highly pure crystalline sulfonamides.

Synthesis of N-Substituted Sulfonamides

The reaction of the sulfonyl chloride precursor with primary or secondary amines in the presence of a base provides a straightforward route to a diverse library of N-substituted sulfonamides.

Protocol 2: General Procedure for the Synthesis of N-Substituted 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonamides

  • Materials and Reagents:

    • 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

    • A variety of primary and secondary amines (aliphatic and aromatic)

    • Pyridine or Triethylamine (TEA) as a base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

  • Procedure:

    • To a stirred solution of the desired primary or secondary amine (1.1 eq) and a base such as pyridine or TEA (1.5 eq) in DCM or THF at 0 °C, add a solution of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (1.0 eq) in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted sulfonamide.[4]

  • Causality and Experimental Choices:

    • The use of a slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.

    • A non-nucleophilic base like pyridine or TEA is essential to scavenge the HCl produced during the reaction without competing with the amine nucleophile.

    • The aqueous workup with acid and base removes the excess amine and the base, respectively.

    • Column chromatography is a standard and effective method for purifying a wide range of N-substituted sulfonamides with varying polarities.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 5-(1,2-oxazol-3-yl)thiophene- 2-sulfonyl chloride PrimarySulfonamide 5-(1,2-oxazol-3-yl)thiophene- 2-sulfonamide Precursor->PrimarySulfonamide Protocol 1 NSubstitutedSulfonamides N-Substituted Sulfonamides Library Precursor->NSubstitutedSulfonamides Protocol 2 AqueousAmmonia Aqueous Ammonia (NH4OH) AqueousAmmonia->PrimarySulfonamide Amines Primary/Secondary Amines (R1R2NH) Amines->NSubstitutedSulfonamides Base Pyridine or TEA Base->NSubstitutedSulfonamides

Caption: General synthesis pathways for primary and N-substituted sulfonamides.

Part 2: In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of the synthesized sulfonamides against various CA isoforms is a critical determinant of their therapeutic potential. Two widely accepted methods for assessing CA inhibition are the colorimetric assay using p-nitrophenyl acetate (pNPA) and the stopped-flow CO₂ hydration assay.

Colorimetric Assay for CA Esterase Activity

This assay is based on the principle that CAs can hydrolyze the ester substrate pNPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[5] The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

Protocol 3: p-Nitrophenyl Acetate (pNPA) Colorimetric Assay

  • Materials and Reagents:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

    • p-Nitrophenyl acetate (pNPA) stock solution (20 mM in acetonitrile or DMSO, prepared fresh)

    • Test compounds (synthesized sulfonamides) dissolved in DMSO

    • Acetazolamide (a known CA inhibitor) as a positive control

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 405 nm

  • Procedure:

    • Reagent Preparation:

      • Prepare working solutions of the CA enzymes in the assay buffer. The final concentration will depend on the specific activity of the enzyme isoform.

      • Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in the assay buffer containing a small percentage of DMSO to ensure solubility.

    • Assay Setup:

      • In a 96-well plate, add the following to each well:

        • 180 µL of Assay Buffer

        • 10 µL of the CA enzyme solution

        • 10 µL of the test compound solution (or DMSO for the control)

      • Include wells for a blank (no enzyme) and a positive control (acetazolamide).

    • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well. The final pNPA concentration will be 1 mM.[5]

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[5]

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

      • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

      • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) for the substrate is known.

  • Causality and Experimental Choices:

    • The use of a Tris-based buffer at pH 7.6 provides a stable environment for the enzyme and is compatible with the colorimetric detection.

    • A kinetic measurement is preferred over a single endpoint reading as it provides more robust data on the initial rate of the reaction.

    • Including a well-known inhibitor like acetazolamide validates the assay performance.

    • Serial dilutions of the inhibitors are necessary to generate a dose-response curve for accurate IC₅₀ determination.

Stopped-Flow CO₂ Hydration Assay

This is a more direct and physiologically relevant method that measures the catalytic hydration of CO₂.[6] It requires specialized equipment but provides accurate kinetic parameters. The assay follows the change in pH upon CO₂ hydration using a pH indicator.

Protocol 4: Stopped-Flow CO₂ Hydration Assay

  • Materials and Reagents:

    • Stopped-flow spectrophotometer

    • Purified human carbonic anhydrase isoforms

    • Buffer: HEPES or a similar non-inhibitory buffer, pH adjusted

    • pH indicator (e.g., phenol red, bromothymol blue)

    • CO₂-saturated water

    • Test compounds dissolved in DMSO

    • Acetazolamide as a positive control

  • Procedure:

    • Solution Preparation:

      • Prepare a solution containing the buffer, pH indicator, and the CA enzyme (or test inhibitor).

      • Prepare a second solution of CO₂-saturated water.

    • Measurement:

      • Rapidly mix the two solutions in the stopped-flow instrument.

      • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

    • Data Analysis:

      • The initial rate of the catalyzed reaction is determined from the slope of the absorbance vs. time curve.

      • The uncatalyzed rate is measured in the absence of the enzyme.

      • The enzyme activity is calculated as the difference between the catalyzed and uncatalyzed rates.

      • Inhibition constants (Kᵢ) are determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten for competitive inhibition).[7]

  • Causality and Experimental Choices:

    • The stopped-flow technique allows for the measurement of rapid reactions, which is essential for determining the initial rates of CO₂ hydration.

    • The choice of pH indicator depends on the pH range of the assay.

    • This method directly measures the physiologically relevant reaction catalyzed by CAs, providing a more accurate assessment of inhibitory potency.

Inhibition Assay Workflow Diagram

Inhibition_Assay_Workflow cluster_synthesis Compound Synthesis cluster_assay Inhibition Assays cluster_data Data Analysis SynthesizedInhibitors Synthesized Sulfonamides pNPA_Assay pNPA Colorimetric Assay (Protocol 3) SynthesizedInhibitors->pNPA_Assay StoppedFlow_Assay Stopped-Flow CO2 Hydration Assay (Protocol 4) SynthesizedInhibitors->StoppedFlow_Assay IC50_Ki Determination of IC50 and Ki values pNPA_Assay->IC50_Ki StoppedFlow_Assay->IC50_Ki

Caption: Workflow for the evaluation of synthesized sulfonamides as CA inhibitors.

Part 3: Data Interpretation and Expected Outcomes

The inhibitory activities of sulfonamides derived from 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride are expected to vary depending on the nature of the substitution on the sulfonamide nitrogen and the specific CA isoform being tested.

Table 1: Representative Inhibitory Activities of Structurally Related Thiophene- and Isoxazole-Containing Sulfonamides against Human Carbonic Anhydrase Isoforms (Ki, nM)

Compound ClasshCA IhCA IIhCA IXhCA XIIReference
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides3 - 120.20 - 5.963 - 45-[1]
5-Amidoisoxazole-benzenesulfonamides-0.5 - 49.3--[8]
3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide-sulfonamides--8.5-[9]

Note: The data presented are for structurally related compounds to provide a general indication of potential activity. The actual inhibitory constants for derivatives of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride will need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • The Sulfonamide Group: The unsubstituted sulfonamide (SO₂NH₂) is a critical zinc-binding group. N-substitution can modulate the acidity and steric bulk, which in turn affects binding affinity and selectivity.

  • The Thiophene Ring: This five-membered heterocycle serves as a scaffold for the sulfonamide group and can engage in hydrophobic interactions within the active site.

  • The Isoxazole Ring: The isoxazole moiety can participate in hydrogen bonding and other non-covalent interactions with residues at the entrance of the active site. The substitution pattern on the isoxazole ring can be systematically varied to probe these interactions and optimize selectivity for different CA isoforms. For instance, the presence of a five-membered thiophene ring in isoxazole derivatives has been shown to be a key determinant of potent CA inhibitory activity.[3][7]

Mechanism of Inhibition Diagram

Caption: Proposed binding mode of a 5-(1,2-oxazol-3-yl)thiophene-2-sulfonamide inhibitor in the active site of carbonic anhydrase.

Conclusion

The precursor 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride offers a valuable and versatile starting point for the development of novel carbonic anhydrase inhibitors. The synthetic protocols outlined in this guide provide a clear pathway for the generation of a library of primary and N-substituted sulfonamides. The subsequent in vitro evaluation using the detailed colorimetric and stopped-flow assays will enable the determination of their inhibitory potency and isoform selectivity. By leveraging the principles of structure-activity relationships, researchers can rationally design and synthesize potent and selective CA inhibitors with the potential for therapeutic applications in a variety of diseases.

References

  • Di Micco, S., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 585. Available at: [Link]

  • Sharma, A., et al. (2022). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 12(1), 1-20. Available at: [Link]

  • Wojtan, M. A., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 25(3), 1599. Available at: [Link]

  • Çaltı, A., et al. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(5), 1654-1660. Available at: [Link]

  • Krasavin, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 585. Available at: [Link]

  • (2024). Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. Available at: [Link]

  • Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. Available at: [Link]

  • Arshad, M. F., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5208. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. Available at: [Link]

  • Lee, S. H., et al. (2021). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(14), 7315. Available at: [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. Available at: [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. Archiv der Pharmazie, 355(10), e2200274. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. Available at: [Link]

  • Borchardt, D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 29a. Available at: [Link]

  • Ne-Suo, A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3646-3665. Available at: [Link]

  • (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7315. Available at: [Link]

  • (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do? ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Investigating the Potential Biological Activity of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride Derivatives

Introduction: A Scaffold of Promise In the landscape of medicinal chemistry, the convergence of privileged scaffolds within a single molecular entity presents a compelling strategy for the discovery of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the convergence of privileged scaffolds within a single molecular entity presents a compelling strategy for the discovery of novel therapeutic agents. The compound 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a prime example of such a design. It serves as a highly reactive intermediate, poised for derivatization into a library of compounds with significant therapeutic potential. This molecule synergistically combines three key pharmacophores:

  • Thiophene: A five-membered sulfur-containing heterocycle, the thiophene ring is a cornerstone in drug design, valued for its aromaticity, lipophilicity, and ability to enhance bioavailability.[1][2] Thiophene-containing compounds have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][3] The thiophene nucleus is a component of numerous FDA-approved drugs, highlighting its clinical significance.[3]

  • Isoxazole: This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is another crucial element in medicinal chemistry. Isoxazole derivatives are known for a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][4] Their unique electronic properties contribute to robust interactions with biological targets like enzymes and receptors, thereby improving drug efficacy and selectivity.[1]

  • Sulfonamide: The sulfonamide functional group is a versatile and highly valuable scaffold in drug discovery.[5] Historically recognized for their antibacterial properties, sulfonamides are now known to target a wide range of proteins.[6][7] They are particularly effective as enzyme inhibitors, with carbonic anhydrase inhibitors being a prominent example.[8] The sulfonamide moiety often plays a critical role in the binding of a molecule to its biological target.

The strategic combination of these three moieties in 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride suggests that its derivatives are likely to exhibit a range of significant biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore this potential through targeted synthesis and robust biological evaluation.

Synthetic Strategy: From Reactive Intermediate to Diverse Library

The foundational reactant, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, is a versatile precursor for creating a diverse library of candidate molecules. The high reactivity of the sulfonyl chloride group allows for straightforward nucleophilic substitution reactions, primarily with amines, to yield a variety of sulfonamides.

Protocol 1: General Synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonamide Derivatives

Objective: To synthesize a library of N-substituted sulfonamide derivatives from 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride for biological screening.

Rationale: This protocol employs a standard, reliable method for sulfonamide synthesis. The use of a base like pyridine acts as both a solvent and a scavenger for the HCl byproduct, driving the reaction to completion. The selection of a diverse range of primary and secondary amines will generate a library with varied physicochemical properties, which is crucial for exploring structure-activity relationships (SAR).

Materials:

  • 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

  • A diverse panel of primary and secondary amines (e.g., aniline derivatives, benzylamine, piperidine, morpholine)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous pyridine or anhydrous DCM.

  • To this solution, add the desired primary or secondary amine (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Investigating Potential Biological Activities

Based on the constituent pharmacophores, the synthesized derivatives of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride are prime candidates for evaluation in several key therapeutic areas. The following protocols outline the initial screening assays.

Anticancer Activity

Rationale: Both thiophene and isoxazole moieties are present in numerous compounds with demonstrated anticancer properties.[9][10][11] Thiophene derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[10] Similarly, isoxazole-containing compounds have been identified as potent cytotoxic agents against human cancer cell lines.[9][11] Therefore, evaluating the synthesized sulfonamides for their cytotoxic effects on cancer cells is a logical first step.

Objective: To determine the cytotoxic effects of the synthesized sulfonamide derivatives on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized sulfonamide derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 1
Derivative 2
...
Doxorubicin
Antimicrobial Activity

Rationale: The sulfonamide moiety is the basis of the first class of synthetic antibacterial drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7][12] Additionally, both thiophene and oxazole derivatives have been reported to possess significant antimicrobial activity against a range of pathogens.[4][13][14] Therefore, screening the synthesized compounds for antibacterial and antifungal activity is highly warranted.

Objective: To determine the lowest concentration of the synthesized sulfonamide derivatives that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism, and the lowest concentration that prevents visible growth is recorded as the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized sulfonamide derivatives dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • In a 96-well plate, perform serial twofold dilutions of the test compounds and positive controls in the appropriate broth.

  • Add the standardized inoculum to each well. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
...
CiprofloxacinN/A
FluconazoleN/AN/A
Enzyme Inhibition Activity: Carbonic Anhydrase

Rationale: Sulfonamides are the archetypal inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[8] Thiophene-based sulfonamides have been specifically identified as potent inhibitors of human CA isoforms.[8] Given the presence of the sulfonamide group, it is highly probable that the synthesized derivatives will exhibit inhibitory activity against CAs.

Objective: To evaluate the inhibitory effect of the synthesized sulfonamide derivatives on the activity of human carbonic anhydrase II (hCA II).

Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically by the increase in absorbance at 400 nm. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of a test compound indicates inhibition.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Synthesized sulfonamide derivatives dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well UV-transparent plates

  • Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

  • In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the hCA II solution.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the NPA substrate solution.

  • Immediately measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25 °C).

  • Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curves).

  • Determine the percentage of inhibition for each compound concentration relative to the uninhibited enzyme activity.

  • Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundhCA II IC₅₀ (nM)
Derivative 1
Derivative 2
...
Acetazolamide

Visualizing Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated.

G cluster_synthesis PART 1: Synthesis cluster_screening PART 2: Biological Screening start 5-(1,2-oxazol-3-yl)thiophene- 2-sulfonyl chloride reaction Sulfonamide Synthesis (Pyridine, rt) start->reaction amines Diverse Primary/ Secondary Amines amines->reaction purification Workup & Purification reaction->purification library Library of Sulfonamide Derivatives purification->library anticancer Anticancer Assay (MTT) library->anticancer antimicrobial Antimicrobial Assay (MIC) library->antimicrobial enzyme Enzyme Inhibition (CA II) library->enzyme data IC50 / MIC Values anticancer->data antimicrobial->data enzyme->data

Caption: General workflow from synthesis to biological evaluation.

G cluster_antibacterial Potential Antibacterial Mechanism (Sulfonamides) paba PABA enzyme Dihydropteroate Synthetase paba->enzyme sulfonamide Thiophene-Oxazole Sulfonamide Derivative inhibition INHIBITION sulfonamide->inhibition folic_acid Folic Acid Synthesis enzyme->folic_acid dna Bacterial DNA Replication folic_acid->dna growth_inhibition Bacteriostatic Effect dna->growth_inhibition inhibition->enzyme

Caption: Postulated mechanism of antibacterial action.

Conclusion and Future Directions

The 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride scaffold represents a rich starting point for the development of new chemical entities with significant therapeutic potential. The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of derivatives and their initial screening for anticancer, antimicrobial, and enzyme inhibitory activities.

Positive results from these initial screens should be followed by more in-depth studies, including:

  • Structure-Activity Relationship (SAR) Analysis: To identify the key structural features responsible for the observed biological activity.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.

By systematically applying these methodologies, researchers can effectively explore the pharmacological landscape of this promising class of compounds and potentially uncover novel candidates for future drug development.

References

  • Jadhav, S. D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Molecular Structure. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. Available at: [Link]

  • Conde-Rojas, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

  • Nawaz, H., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Köpeli, F. T., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences. Available at: [Link]

  • El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

  • Sridhar, P., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Medicon Medical Sciences. Available at: [Link]

  • Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

  • LaSare, K., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. Available at: [Link]

  • Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • El-Demerdash, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Semantics Scholar. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. Available at: [Link]

  • Abuelizz, H. A., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]

  • Scozzafava, A., et al. (2001). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Jiang, L., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

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  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

  • Fuchs, A. V., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful synthesis and sca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful synthesis and scale-up of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. We will delve into the nuances of this specific synthesis, addressing potential challenges with scientifically grounded solutions.

I. Synthetic Workflow Overview

The synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride typically involves the chlorosulfonation of a 3-(thiophen-2-yl)-1,2-oxazole precursor. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring. The general workflow is depicted below.

Synthesis_Workflow General Synthetic Workflow A Starting Material: 3-(Thiophen-2-yl)-1,2-oxazole C Reaction Vessel (Controlled Temperature) A->C Charge B Chlorosulfonating Agent (e.g., Chlorosulfonic Acid) B->C Slow Addition D Chlorosulfonation Reaction C->D Reaction Time & Temp. E Quenching (e.g., Ice-water) D->E F Extraction E->F G Purification (e.g., Crystallization, Chromatography) F->G H Final Product: 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride G->H

Caption: General workflow for the synthesis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Loss of product during workup and purification.[1]- Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. - Temperature Control: Maintain strict temperature control during the addition of the chlorosulfonating agent and throughout the reaction. - Optimized Workup: Use cold water/brine for washing and minimize the time the product is in the aqueous phase to reduce hydrolysis.[2]
Impurity Formation - Polysulfonation of the thiophene ring. - Degradation of the oxazole ring under harsh acidic conditions.[3] - Formation of sulfonic acid by-product due to moisture.- Stoichiometry: Use a controlled excess of the chlorosulfonating agent. - Reaction Conditions: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Reaction Stalls - Insufficient activation of the chlorosulfonating agent. - Low reactivity of the starting material.- Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Alternative Reagents: Consider using a sulfuryl chloride-DMF complex, which can be effective for acid-sensitive thiophenes.[4]
Difficult Purification - Oily product that is difficult to crystallize. - Co-elution of impurities during chromatography.- Crystallization: Attempt recrystallization from a variety of solvent systems (e.g., hexanes/ethyl acetate, toluene).[2] - Chromatography: Use a different stationary phase or solvent system for flash chromatography.[2]
Scale-Up Challenges - Poor heat dissipation leading to runaway reactions.[5] - Inefficient mixing in larger reactors.[6] - Off-gassing of HCl and SO2.[7]- Controlled Addition: Add the chlorosulfonating agent at a slow, controlled rate to manage the exotherm. - Efficient Stirring: Use appropriate mechanical stirring to ensure homogeneity. - Gas Scrubbing: Implement an efficient gas scrubber to neutralize acidic off-gases.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction?

A1: The use of chlorosulfonic acid or sulfuryl chloride necessitates strict safety measures. These reagents are highly corrosive and react violently with water. The reaction also produces hazardous off-gases like HCl and SO2.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water to the reaction mixture.

  • Gas Scrubber: Use a gas scrubber containing a basic solution (e.g., NaOH) to neutralize acidic off-gases.[7]

Q2: How can I confirm the identity and purity of the final product?

A2: A combination of analytical techniques should be employed for comprehensive characterization:[8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • IR Spectroscopy: To identify the characteristic sulfonyl chloride (S=O and S-Cl) stretching bands.[8]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[8]

  • HPLC: To assess the purity of the final product.

Q3: Is the oxazole ring stable under the reaction conditions?

A3: The oxazole ring can be sensitive to strongly acidic conditions, which may lead to decomposition.[3][9] It is crucial to maintain the lowest possible temperature that allows for the reaction to proceed at a reasonable rate. The use of milder chlorosulfonating agents, such as a sulfuryl chloride-DMF complex, can be a viable alternative for acid-sensitive substrates.[4]

Q4: What are the key considerations when scaling up this synthesis?

A4: Scaling up a chlorosulfonation reaction presents several challenges:[6][10][11]

  • Heat Management: The reaction is highly exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.[5]

  • Mixing: Efficient mixing is critical to ensure uniform temperature and concentration throughout the reactor.[6]

  • Reagent Addition: The rate of addition of the chlorosulfonating agent must be carefully controlled to prevent a rapid temperature increase.

  • Off-gassing: The volume of off-gases will increase significantly. The gas scrubbing system must be appropriately sized to handle the increased load.[7]

ScaleUp_Considerations Key Scale-Up Considerations A Heat Management B Efficient Mixing A->B C Controlled Addition A->C D Off-Gas Management A->D E Safety Protocols A->E B->C B->D B->E C->D C->E D->E

Caption: Interconnected considerations for scaling up the synthesis.

IV. References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • SciRP.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Retrieved from [Link]

  • PubMed Central. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • S. S. S. (1982). A Convenient Preparation of Thiophenesulfonyl Chlorides Using N,N-Dimethylformamide-Sulfuryl Chloride Complex. Chemical and Pharmaceutical Bulletin, 30(10), 3742-3745.

  • PubMed Central. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Retrieved from [Link]

  • PubMed Central. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Thiophene.

  • (n.d.). Challenges of scaling up chemical processes (based on real life experiences).

  • PubMed Central. (n.d.). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Retrieved from [Link]

  • (n.d.). Titrimetric determination of some sulphonyl chlorides.

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from [Link]

Sources

Optimization

troubleshooting sulfonamide formation with 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride

Welcome to the technical support center for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in sulfonamide synthesis. As a bifunctional molecule containing a reactive sulfonyl chloride, a thiophene core, and an isoxazole ring, its chemistry presents unique opportunities and challenges. This document aims to equip you with the knowledge to navigate these complexities and achieve successful synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of sulfonamides using 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your experimental design.

Question 1: My reaction is showing low or no yield of the desired sulfonamide. What are the likely causes and how can I fix it?

Low or no yield is one of the most common issues in sulfonamide synthesis. The primary culprits are often related to the stability of the starting materials and the reaction conditions.

Immediate Diagnostic Checks:

  • Moisture Contamination: Sulfonyl chlorides are notoriously sensitive to moisture. Hydrolysis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride to the corresponding sulfonic acid is a major competing reaction. The sulfonic acid is unreactive towards amines and will not form the desired sulfonamide.

  • Amine Nucleophilicity: Sterically hindered or electron-poor amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Base Selection: The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine for the sulfonyl chloride.

Troubleshooting Workflow:

start Low/No Yield check_moisture Check for Moisture Contamination start->check_moisture check_amine Assess Amine Reactivity start->check_amine check_base Evaluate Base Choice start->check_base solution_moisture Implement Anhydrous Conditions: - Dry glassware (oven/flame) - Use anhydrous solvents - Run under inert atmosphere (N2/Ar) check_moisture->solution_moisture solution_amine Modify Reaction for Weak Nucleophiles: - Increase reaction temperature - Use a more polar aprotic solvent (e.g., DMF, DMSO) - Consider catalysis (e.g., DMAP) check_amine->solution_amine solution_base Optimize Base: - Use a non-nucleophilic base (e.g., TEA, DIPEA, Pyridine) - Ensure sufficient equivalents (at least 2 for amine salts) check_base->solution_base

Caption: Troubleshooting workflow for low sulfonamide yield.

In-Depth Solutions:

  • Ensuring Anhydrous Conditions: All glassware should be rigorously dried in an oven (120 °C) or by flame-drying under vacuum. Use freshly distilled or commercially available anhydrous solvents. Reactions should be conducted under an inert atmosphere of nitrogen or argon.

  • Optimizing for Weakly Nucleophilic Amines: For sterically hindered or electron-deficient amines, increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can significantly improve the reaction rate. Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also enhance reactivity. In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the reaction.

  • Correct Base Usage: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common and effective non-nucleophilic bases. Pyridine can also be used and may serve as the solvent. If your amine is provided as a hydrochloride salt, ensure you use at least two equivalents of base: one to neutralize the salt and one to scavenge the HCl generated during the reaction.

Question 2: I'm observing a significant amount of a polar, water-soluble byproduct that is difficult to separate from my desired sulfonamide. What is it and how can I remove it?

This byproduct is almost certainly the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Its high polarity and acidity can make purification by standard silica gel chromatography challenging.

Strategies for Removal:

MethodDescriptionAdvantagesDisadvantages
Aqueous Work-up After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer.Simple, effective for large amounts of sulfonic acid.May not be suitable for base-sensitive products.
Solid Phase Extraction (SPE) Use a basic SPE cartridge to retain the acidic sulfonic acid while allowing the neutral or less acidic sulfonamide to elute.Can be very effective for small-scale purifications.Requires specialized cartridges and method development.
Modified Chromatography If the sulfonic acid co-elutes with the product, adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve separation by altering the ionization state of the sulfonic acid.Can be attempted with existing chromatography setups.May not always be effective and can complicate solvent removal.

Recommended Protocol for Aqueous Work-up:

  • Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (2 x volume of organic layer)

    • Water (1 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Question 3: My reaction seems to be producing multiple products, and I suspect the isoxazole ring may be unstable. Is this possible and how can I prevent it?

Yes, the isoxazole ring can be susceptible to cleavage under certain conditions, particularly with strong bases. The proton at the 5-position of the thiophene ring (adjacent to the isoxazole) is acidic and can be deprotonated, potentially leading to ring-opening of the isoxazole.

Mechanism of Isoxazole Ring Cleavage:

Deprotonation at the C5 position of the thiophene ring by a strong base can initiate a cascade of reactions leading to the cleavage of the N-O bond in the isoxazole ring. This can result in the formation of β-ketonitriles or other degradation products.

start Isoxazole Ring deprotonation Deprotonation at Thiophene C5 start->deprotonation Potential Side Reaction base Strong Base (e.g., NaH, LDA) base->deprotonation ring_opening N-O Bond Cleavage deprotonation->ring_opening byproducts Formation of β-Ketonitriles and other byproducts ring_opening->byproducts

Caption: Potential pathway for isoxazole ring cleavage.

Preventative Measures:

  • Use a Milder Base: Opt for weaker, non-nucleophilic organic bases like triethylamine or diisopropylethylamine instead of stronger inorganic bases like sodium hydroxide or potassium carbonate, especially when heating the reaction.

  • Control Reaction Temperature: Avoid excessive heating, as this can promote side reactions, including ring cleavage. If the reaction is sluggish at room temperature, try gentle warming (e.g., 40-50 °C) and monitor carefully for the appearance of byproducts by TLC or LC-MS.

  • Limit Reaction Time: Once the starting sulfonyl chloride is consumed, work up the reaction promptly to minimize the exposure of the product to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the stability of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride and how should I store it?

This compound is a heteroaromatic sulfonyl chloride and should be considered sensitive to moisture and heat.[1] It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to minimize degradation. Over time, hydrolysis to the sulfonic acid can occur, so it is advisable to use it as fresh as possible or to check its purity by NMR before use if it has been stored for an extended period.

Q2: What are the best solvents for sulfonamide formation with this reagent?

Aprotic solvents are generally preferred to avoid reaction with the solvent. Common choices include:

  • Dichloromethane (DCM): Excellent for reactions at or below room temperature.

  • Tetrahydrofuran (THF): A good general-purpose solvent.

  • Acetonitrile (ACN): Suitable for a range of temperatures.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Useful for less reactive amines or when higher temperatures are required. Ensure you use anhydrous grades of these solvents.

Q3: How can I monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction.[2] The starting sulfonyl chloride is typically less polar than the resulting sulfonamide. The sulfonic acid byproduct will be very polar and often remains at the baseline. A common mobile phase is a mixture of hexanes and ethyl acetate. Visualization can be achieved using UV light (254 nm), and staining with potassium permanganate can also be effective.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting materials and the appearance of the product and any byproducts, confirming their molecular weights.

Q4: I am reacting a primary amine and see evidence of a double-sulfonated product. How can I avoid this?

The formation of a bis-sulfonated product, R-N(SO₂R')₂, can occur with primary amines. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the less nucleophilic monosulfonated product.

Q5: What are the expected NMR signals for a sulfonamide product derived from this reagent?

You should expect to see characteristic signals for the thiophene and isoxazole rings, in addition to the signals from the amine portion of the molecule.

  • Thiophene Protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted thiophene.

  • Isoxazole Proton: A singlet in the aromatic region.

  • Sulfonamide N-H: For primary or secondary amine-derived sulfonamides, a broad singlet that may be exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.[3]

It is advisable to run a ¹³C NMR and a 2D NMR experiment (like HSQC or HMBC) to confirm the structure, especially to verify the connectivity between the thiophene and isoxazole rings and the sulfonamide group.

References

  • Bode, M. L., Hachisu, M., Matsuura, T., & Suzuki, K. (2007). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 48(38), 6701-6704.
  • Guggisberg, D., Mooser, A. E., & Koch, H. (1992). Methods for the determination of sulphonamides in meat.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2008). Microwave-assisted, solvent-free, and catalyst-free synthesis of sulfonamides from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • Chen, W., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry, 46(22), 10386-10393.
  • Bass, S. W., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. ACS Chemical Biology, 16(5), 849-858.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Kowalska, J., et al. (2021).
  • Girardin, M., et al. (2010). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 75(2), 457-460.
  • Ivachtchenko, A. V., et al. (2008). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters, 49(49), 7001-7003.
  • Pospíšil, J., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. Organic & Biomolecular Chemistry, 20(18), 3745-3750.
  • Komshina, L. A., Kotov, A. D., Blumina, M. V., & Vasilieva, E. A. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. From Chemistry Towards Technology Step-By-Step, 5(2), 109-126.
  • Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Li, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(1), e1-e15.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(4).
  • Kumar, A., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2046-2053.
  • ResearchGate. (n.d.). Scheme 3 Calculated values of pKa(THF) of the investigated triazoles... Retrieved from [Link]

  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6829.
  • Johnson, M. T., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11681-11687.
  • Bakulev, V. A., et al. (2021). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 26(16), 4991.
  • Al-Hourani, B. J., et al. (2019).
  • Kolehmainen, E., et al. (1993). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 31(8), 750-754.
  • Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8341658.
  • Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K. M. (1981). The reactions of some thiophene sulfonyl derivatives.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Shigenobu, M., et al. (2019). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 24(3), 541.
  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Brown, R. S., & Sarker, M. (2017). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Food Analytical Methods, 10(12), 3968-3977.
  • Caesar, P. D. (1950). U.S. Patent No. 2,480,465. Washington, DC: U.S.
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  • Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Assessment of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride by HPLC: A Comparative Analysis

Introduction: The Analytical Challenge of a Novel Intermediate 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride of increasing interest as a building block in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Novel Intermediate

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride of increasing interest as a building block in medicinal chemistry and drug development. Its unique structure, combining a thiophene core with an isoxazole ring, makes it a valuable synthon for creating novel sulfonamide derivatives. However, the very features that make this molecule synthetically useful—namely the highly reactive sulfonyl chloride group—present significant analytical challenges.[1][2]

The accurate determination of purity is not merely a procedural step; it is fundamental to ensuring the reproducibility of synthetic processes, the quality of the final active pharmaceutical ingredient (API), and the validity of downstream biological data. The inherent reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, complicates the use of standard analytical techniques.[1][3][4] This guide provides an in-depth, field-proven comparison of HPLC-based strategies for the robust purity assessment of this specific compound, explaining the causality behind methodological choices and presenting a framework for developing a self-validating, stability-indicating analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

While several techniques can characterize sulfonyl chlorides, High-Performance Liquid Chromatography (HPLC) emerges as the superior choice for purity and impurity profiling.[1][5] Its versatility in handling non-volatile and thermally labile compounds, a characteristic of many complex heterocyclic molecules, makes it more suitable than methods like Gas Chromatography (GC), which can induce thermal degradation.[1][6]

The primary analytical challenge with 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is its propensity to hydrolyze to the corresponding sulfonic acid in the presence of nucleophiles like water, which is a common component of reversed-phase HPLC mobile phases. This on-column degradation can lead to inaccurate purity values and the appearance of artifact peaks.[6] Therefore, the entire analytical strategy must be designed to mitigate this reactivity.

Strategic HPLC Method Development: A Tale of Two Approaches

There are two primary HPLC-based strategies for analyzing this reactive compound: direct analysis under controlled conditions and analysis following derivatization. The choice between them depends on the analytical objective and the available instrumentation.

Approach 1: Direct Analysis Under Anhydrous or Controlled Conditions

This approach aims to analyze the sulfonyl chloride in its native state. The core principle is the meticulous exclusion of water from the sample preparation and chromatographic system to prevent hydrolysis.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the workhorse for such analyses, offering excellent hydrophobic retention and resolving power for the parent molecule and its potential non-polar impurities.[7]

  • Mobile Phase: This is the most critical parameter. A mobile phase consisting of acetonitrile and water is common for reversed-phase HPLC.[1] However, given the compound's instability, the water content must be minimized and buffered at a slightly acidic pH (e.g., pH 3-4 using formic acid or a phosphate buffer) to suppress the hydrolysis rate. Sulfonamides, the products of reaction with amines, are generally more stable in neutral to alkaline conditions, but the precursor sulfonyl chloride is more susceptible to base-catalyzed hydrolysis.[7]

  • Sample Diluent: The sample must be dissolved in a dry, aprotic solvent. Anhydrous acetonitrile is the ideal choice as it is typically a component of the mobile phase, ensuring good peak shape.

  • Detector: A UV detector is suitable as the thiophene and isoxazole rings provide a strong chromophore. For comprehensive impurity profiling and identification, a Mass Spectrometer (LC-MS) detector is invaluable.[1]

Approach 2: Derivatization into a Stable Sulfonamide

This strategy involves chemically converting the unstable sulfonyl chloride into a stable derivative before injection into the HPLC. This is often the most robust and reliable approach.[8] By reacting the sulfonyl chloride with a suitable amine (e.g., benzylamine or diethylamine), a stable sulfonamide is formed. This eliminates the risk of on-column degradation, allowing for more flexible and reproducible chromatographic conditions.[1][8]

Causality Behind Experimental Choices:

  • Derivatizing Agent: The chosen amine should react quickly and completely with the sulfonyl chloride and should not interfere with the chromatography of the resulting sulfonamide or impurities.

  • Reaction Conditions: The derivatization reaction must be optimized to ensure it goes to completion without generating by-products.

  • Chromatography: With the stability issue resolved, standard reversed-phase HPLC conditions (e.g., C18 column with a water/acetonitrile gradient) can be employed with high confidence.[7]

The workflow below illustrates the decision-making process for selecting an analytical approach.

G start Start: Purity Assessment of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride decision Is on-column degradation observed or a concern? start->decision direct Approach 1: Direct Analysis decision->direct No derivatization Approach 2: Derivatization-HPLC decision->derivatization Yes protocol1 Use anhydrous solvents. Control mobile phase pH and water content. Monitor for sulfonic acid peak. direct->protocol1 protocol2 React with amine (e.g., benzylamine). Confirm reaction completion. Analyze stable sulfonamide derivative. derivatization->protocol2 end End: Report Purity & Impurity Profile protocol1->end protocol2->end

Caption: Workflow for HPLC Purity Assessment Strategy.

Experimental Protocols: A Self-Validating System

A trustworthy analytical method must validate itself during each run. This is achieved through System Suitability Testing (SST), which is performed before any sample analysis to confirm the chromatographic system is performing adequately.[9]

Protocol 1: Stability-Indicating HPLC Method (Direct Analysis)

This method is designed to separate the main compound from its potential impurities and degradation products.

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile .

  • System Suitability Testing (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing Factor (Asymmetry Factor) for the main peak: 0.8 - 1.5.

      • Theoretical Plates (N): > 2000.

  • Procedure: Inject the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Calculate purity based on the area percent method.

Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method

To prove the method is "stability-indicating," forced degradation studies must be performed.[10] This involves intentionally degrading the sample under various stress conditions to ensure that any degradation products are well-separated from the main peak.[5][7]

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (as per ICH Q1B guidelines).

The logic of this process is to challenge the method's specificity.

G cluster_0 Forced Degradation Conditions cluster_1 Analytical Outcome Acid Acid Hydrolysis Resolution Peak Purity & Resolution (Main Peak vs. Degradants) Acid->Resolution Base Base Hydrolysis Base->Resolution Oxidation Oxidative Stress Oxidation->Resolution Thermal Thermal Stress Thermal->Resolution Photo Photolytic Stress Photo->Resolution Validation Method is Stability-Indicating Resolution->Validation

Caption: Logic of a Stability-Indicating Method.

Comparative Data Analysis

The following tables present hypothetical data comparing the performance of the direct HPLC method with alternative techniques.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary ApplicationThroughputKey AdvantagesKey Limitations
HPLC-UV (Direct) Purity, Impurity ProfilingHighHigh sensitivity, quantitative accuracy, stability-indicating capability.[1]Requires careful control of conditions to prevent on-column degradation.[6]
HPLC (Derivatization) Purity, Quantitative AssayMediumRobust and reproducible, eliminates stability concerns.[8]Requires extra sample preparation step, potential for incomplete derivatization.
GC-MS Volatile Impurity AnalysisHighExcellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1][6]
qNMR Structure Elucidation, PurityLowProvides absolute quantification without a reference standard, non-destructive.[1]Lower sensitivity compared to HPLC, may not resolve all impurities.[6]
Titrimetry Total Sulfonyl Chloride AssayHighSimple, cost-effective, accurate for total reactive content.[1]Lacks specificity, cannot distinguish between different sulfonyl chlorides or detect non-reactive impurities.

Table 2: Hypothetical Purity and Impurity Profile from Stability-Indicating HPLC

SampleMain Peak Area %Impurity 1 (Sulfonic Acid) Area %Impurity 2 (Starting Material) Area %Total Impurities Area %
Reference Standard 99.850.05Not Detected0.15
Batch A (Initial) 99.520.180.110.48
Batch A (Acid Stress) 85.1012.500.1214.90
Batch A (Base Stress) 72.4025.300.1127.60
Batch A (Oxidative Stress) 98.900.250.131.10

This data clearly demonstrates the method's ability to detect and quantify the increase in the sulfonic acid degradant under hydrolytic stress conditions, confirming its stability-indicating nature.

Conclusion and Best Practices

The purity assessment of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride requires a nuanced analytical approach that directly addresses the compound's inherent reactivity. While direct analysis via a stability-indicating HPLC method is feasible and powerful, it demands rigorous control over experimental conditions, particularly the mobile phase composition.

For routine quality control and applications where robustness is paramount, a derivatization-based HPLC method is the superior choice.[8] By converting the analyte to a stable sulfonamide, this strategy de-risks the analysis, leading to more reliable and transferable results.

Regardless of the chosen approach, the method must be validated according to ICH guidelines, with forced degradation studies being essential to prove its specificity and stability-indicating capabilities.[9][11][12] By understanding the chemistry of the molecule and the principles of chromatography, researchers can develop a self-validating and trustworthy method to ensure the quality and integrity of this important chemical intermediate.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (2025). Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Source not available.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (n.d.). PMC - NIH.
  • Steps for HPLC Method Valid
  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.).
  • Forced Degrad
  • ICH Guidelines for Analytical Method Valid

Sources

Comparative

The Unambiguous Arbitrator: Validating the Molecular Architecture of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride through X-ray Crystallography

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is not m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which its function, reactivity, and potential applications are understood. For novel compounds such as 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, a molecule of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other widely used analytical techniques.

The sulfonyl chloride functional group is a versatile reactive handle for the synthesis of sulfonamides, a class of compounds with a rich history in drug discovery. The appended 5-(1,2-oxazol-3-yl)thiophene moiety introduces a unique electronic and steric profile, making the precise knowledge of its spatial arrangement crucial for understanding its interaction with biological targets. While spectroscopic methods provide valuable insights into the connectivity and electronic environment of a molecule, only X-ray crystallography can deliver an unequivocal map of atomic positions in the solid state.

The Decisive Evidence: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. By diffracting X-rays off a crystalline lattice, it provides a detailed three-dimensional electron density map from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique offers an unparalleled level of detail, resolving any ambiguity that may arise from indirect spectroscopic methods.

While specific crystallographic data for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is not publicly available, we can infer the type of detailed structural information that would be obtained by examining a closely related structure, such as that of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, which also contains both a thiophene and an isoxazole ring.[1]

Illustrative Crystallographic Data for a Thiophene-Isoxazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4660 (4)
b (Å)12.1614 (5)
c (Å)14.7636 (6)
β (°)110.362 (1)
Volume (ų)1761.71 (12)
Data for (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one[1]

This level of detail allows for the precise measurement of intramolecular distances and angles, as well as the visualization of intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its crystal structure is a meticulous process. The primary challenge often lies in obtaining a single crystal of sufficient quality, a step that requires careful control over crystallization conditions.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5-(1,2-oxazol-3-yl) thiophene-2-sulfonyl chloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing Single Crystals (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Source X-ray Diffraction (Synchrotron or In-house) Mounting->Xray_Source Data_Processing Data Processing & Integration Xray_Source->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-purity 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or acetonitrile). Single crystals are grown using techniques such as slow evaporation, vapor diffusion of a non-solvent, or slow cooling. Given the moisture sensitivity of sulfonyl chlorides, all crystallization experiments should be conducted under anhydrous conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to minimize the difference between observed and calculated structure factors.

  • Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric reasonability.

A Comparative Look: Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and more readily accessible information.

TechniquePrimary Application for Structure ElucidationKey AdvantagesKey Limitations
NMR Spectroscopy Connectivity, chemical environment of nucleiProvides detailed information on the molecular skeleton and the electronic environment of atoms. Non-destructive.Does not provide direct information on bond lengths, bond angles, or solid-state packing.
IR Spectroscopy Functional group identificationRapid and simple. Characteristic strong absorptions for the sulfonyl chloride group (S=O stretches).Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity. Provides molecular weight and information on structural fragments. Characteristic isotopic pattern for chlorine-containing compounds.Does not provide information on stereochemistry or the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of a molecule. For 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, ¹H and ¹³C NMR would confirm the presence and connectivity of the thiophene and isoxazole rings and the relative positions of the substituents. However, NMR provides through-bond and through-space correlations in solution and does not give the precise bond lengths and angles found in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The presence of the sulfonyl chloride group would be readily confirmed by strong absorption bands for the symmetric and asymmetric S=O stretching vibrations, typically in the regions of 1185-1204 cm⁻¹ and 1375-1410 cm⁻¹, respectively. However, IR spectroscopy provides little information about the overall molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The presence of chlorine would be indicated by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 ratio. While useful for confirming the elemental composition, MS does not reveal the three-dimensional structure.

Analytical_Techniques_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Compound 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride XRay X-ray Crystallography Compound->XRay NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS XRay_Info • 3D Structure • Bond Lengths/Angles • Crystal Packing XRay->XRay_Info NMR_Info • Connectivity • Chemical Environment NMR->NMR_Info IR_Info • Functional Groups IR->IR_Info MS_Info • Molecular Weight • Fragmentation MS->MS_Info

Figure 2: Comparison of Information from Different Analytical Techniques.

Conclusion: A Synergistic Approach to Structural Validation

In the rigorous process of drug development and materials science, a single analytical technique, however powerful, is rarely sufficient. While NMR, IR, and mass spectrometry provide essential and complementary pieces of the structural puzzle for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, single-crystal X-ray crystallography remains the ultimate arbiter of its three-dimensional architecture. It provides the high-resolution, unambiguous data necessary to understand the molecule's shape, conformation, and intermolecular interactions, which are critical for rational drug design and the development of novel materials. The synergy of these techniques provides a comprehensive and self-validating system for the complete characterization of novel chemical entities.

References

  • General preparation method of sulfonyl chloride. Google Patents.
  • Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. National Institutes of Health. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise characterization and quantification of reactive intermediates are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise characterization and quantification of reactive intermediates are paramount to ensuring the robustness of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). Among these crucial intermediates are heteroaromatic sulfonyl chlorides, a class of compounds prized for their utility in constructing sulfonamides, a common motif in a myriad of therapeutic agents. This guide provides an in-depth comparative analysis of the primary analytical techniques for the quantitative determination of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, a key building block in contemporary drug discovery programs.

The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents a significant challenge for its accurate quantification.[1] This guide will navigate these challenges by providing detailed, field-proven protocols and explaining the causality behind experimental choices. We will explore chromatographic, spectroscopic, and titrimetric methods, offering a holistic view of their respective strengths and limitations in the context of this specific, structurally complex heteroaromatic sulfonyl chloride.

The Challenge of Quantifying a Reactive Intermediate

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is susceptible to hydrolysis and can react with various nucleophiles. This reactivity necessitates careful consideration of sample handling, solvent selection, and the analytical technique itself to prevent degradation and ensure accurate results.[2] The choice of analytical method will ultimately depend on the specific requirements of the analysis, such as the need for high throughput, the level of precision and accuracy required, and the nature of the sample matrix.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique is a critical decision in the workflow of process development and quality control. Below is a comparative summary of the most effective methods for the quantitative analysis of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride.

Technique Primary Application Sample Throughput Quantitative Capability Key Advantages Key Limitations
RP-HPLC (with derivatization) Purity and content determination in complex mixturesHighExcellentHigh sensitivity and specificity; robust and reproducible.Requires derivatization, adding a step to the workflow.
GC-MS (with derivatization) Purity and impurity profilingHighVery GoodExcellent for identifying volatile impurities.Derivatization is necessary due to thermal lability of sulfonyl chlorides.[3]
Quantitative NMR (qNMR) Absolute purity determination of neat material or simple mixturesModerateExcellentNon-destructive; provides structural information; no need for a specific reference standard of the analyte.[1]Lower sensitivity compared to chromatographic methods; requires a stable, non-reactive internal standard.[4]
Titrimetric Methods Determination of total sulfonyl chloride contentLow to ModerateGoodSimple, cost-effective, and accurate for total acidity or chloride content.Lacks specificity; will quantify any reactive acidic or chloride species.[1]

In-Depth Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization

Rationale: Direct analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity with common protic solvents used in mobile phases and potential instability on the column. Derivatization to a more stable sulfonamide is a robust strategy to overcome these issues.[5][6] This method is ideal for determining the purity and concentration of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride in reaction mixtures and crude samples.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Accurately weigh sample B Dissolve in aprotic solvent (e.g., Acetonitrile) A->B C Add excess derivatizing agent (e.g., Diethylamine) B->C D Allow reaction to complete C->D E Inject derivatized sample D->E F C18 Column Separation E->F G UV Detection F->G H Integrate peak area of the sulfonamide derivative G->H I Compare with a standard curve of the derivatized standard H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Accurately weigh sample B Dissolve in aprotic solvent (e.g., Dichloromethane) A->B C Add excess derivatizing agent (e.g., Diethylamine) B->C D Allow reaction to complete C->D E Inject derivatized sample D->E F Capillary Column Separation E->F G Mass Spectrometry Detection F->G H Integrate peak area of the sulfonamide derivative G->H I Compare with a standard curve of the derivatized standard H->I QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification A Accurately weigh sample C Dissolve both in a deuterated aprotic solvent (e.g., CDCl3) A->C B Accurately weigh internal standard B->C D Acquire 1H NMR spectrum C->D E Ensure adequate relaxation delay D->E F Integrate signals of analyte and internal standard E->F G Calculate purity based on integral ratios, molar masses, and weights F->G Titration_Workflow cluster_prep Reaction cluster_analysis Titration cluster_quant Quantification A Accurately weigh sample B Dissolve in a suitable solvent A->B C Add a known excess of a nucleophile (e.g., benzyl mercaptan) B->C D Allow reaction to complete C->D E Back-titrate the unreacted nucleophile D->E F Or titrate the acidic product formed E->F G Determine the endpoint (visual or potentiometric) F->G H Calculate the amount of reacted sulfonyl chloride G->H

Sources

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